
sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is a chemical compound that features a unique combination of bromine, methyl, imidazole, and difluoroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of 5-bromo-1-methyl-1H-imidazole: This can be achieved by reacting 1-methylimidazole with bromine in the presence of a suitable solvent.
Introduction of the difluoroacetate group: This step involves the reaction of 5-bromo-1-methyl-1H-imidazole with difluoroacetic acid in the presence of a base such as sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromine and difluoroacetate groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Shares the imidazole and bromine groups but lacks the difluoroacetate moiety.
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with different functional groups.
Uniqueness
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H4BrF2N2NaO2 |
|---|---|
Molekulargewicht |
277.00 g/mol |
IUPAC-Name |
sodium;2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H5BrF2N2O2.Na/c1-11-3(7)2-10-4(11)6(8,9)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
SQQBRJIZGZYRAC-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=CN=C1C(C(=O)[O-])(F)F)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
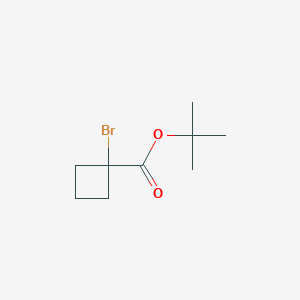
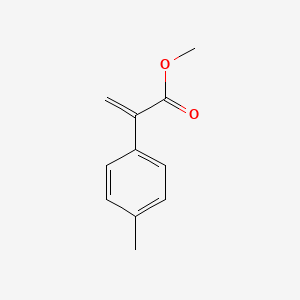
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
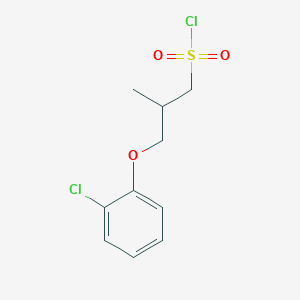
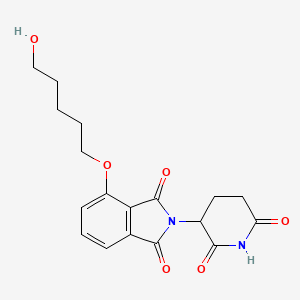
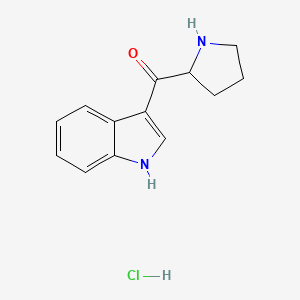
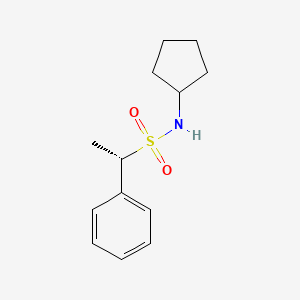
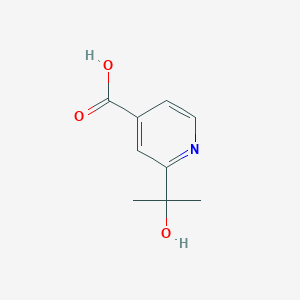

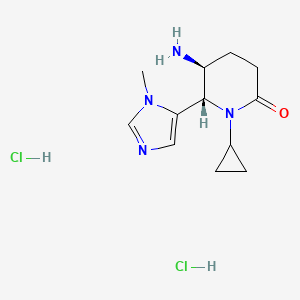
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
